molecular formula C19H15F3N2O3 B11247363 2-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11247363
M. Wt: 376.3 g/mol
InChI Key: DWDHMASLXSJUJF-UHFFFAOYSA-N
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Description

2-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an isoquinoline derivative and a trifluoromethyl phenyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 2-methyl-1-oxo-1,2-dihydroisoquinoline with an appropriate acylating agent to form the intermediate compound. This intermediate is then reacted with 3-(trifluoromethyl)phenylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

2-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both an isoquinoline derivative and a trifluoromethyl phenyl group, which confer distinct chemical and biological properties. Its potential as an acetylcholinesterase inhibitor sets it apart from other similar compounds, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C19H15F3N2O3

Molecular Weight

376.3 g/mol

IUPAC Name

2-(2-methyl-1-oxoisoquinolin-5-yl)oxy-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C19H15F3N2O3/c1-24-9-8-14-15(18(24)26)6-3-7-16(14)27-11-17(25)23-13-5-2-4-12(10-13)19(20,21)22/h2-10H,11H2,1H3,(H,23,25)

InChI Key

DWDHMASLXSJUJF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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